Spiromesifen

Vue d'ensemble

Description

Le Spiromesifen est un composé insecticide et acaricide non systémique appartenant à la classe chimique des acides tétroniques spirocycliques substitués par un phényle. Il est principalement utilisé pour lutter contre les aleurodes (espèces Bemisia et Trialeuroides) et diverses espèces d'acariens (espèces Tetranychus et Panonychus) en milieu agricole . Le this compound agit comme un inhibiteur de la biosynthèse des lipides, ciblant spécifiquement l'enzyme acétyl-coenzyme A carboxylase, qui est essentielle au métabolisme des lipides .

Méthodes De Préparation

La préparation du Spiromesifen implique plusieurs étapes clés :

-

Synthèse de composés intermédiaires

-

Production industrielle

- La production industrielle du this compound suit des voies de synthèse similaires, mais elle est optimisée pour la fabrication à grande échelle. Les conditions de réaction, telles que la température, la pression et le choix du solvant, sont soigneusement contrôlées afin de garantir un rendement élevé et une pureté élevée .

Analyse Des Réactions Chimiques

Hydrolysis Characteristics

Spiromesifen undergoes pH-dependent hydrolysis, forming primary degradation products (Table 1):

Table 1: Hydrolysis kinetics of this compound

| pH | Temperature (°C) | Half-life | Major Products |

|---|---|---|---|

| 4 | 20 | 107 days | M01 (12.3% AR*) |

| 7 | 25 | 45 days | M01 (dominant) |

| 9 | 50 | 2.6 hours | M01 (>90% AR) |

Key findings:

-

Reaction rate increases exponentially with temperature (Q₁₀ = 2–3)

-

Cleavage of the spirocyclic ring dominates under alkaline conditions

-

M01 (3,3-dimethylbutanoic acid derivative) identified as persistent metabolite across all pH levels

Photodegradation Pathways

UV exposure induces structural rearrangement and oxidation:

Table 2: Photolytic degradation products

| Condition | Half-life | Major Products (% AR) |

|---|---|---|

| Aqueous solution (pH 4, 25°C) | 1.7 days | M16 (35.8%), M17 (36.6%) |

| Surface water | <48 hrs | Cyclobutyl photoisomer (22%) |

| Enol photoisomer (18%) |

Identified photoproducts:

-

This compound-enol : Structural isomer via keto-enol tautomerism

-

This compound-cyclobutyl photoisomer : Ring contraction product

Environmental Degradation Profile

Comparative stability in different matrices:

Table 3: Environmental persistence metrics

| Matrix | DT₅₀ (Days) | Key Reaction Mechanism |

|---|---|---|

| Water | 1.7–107 | Hydrolysis → M01 |

| Soil | 14–28 | Microbial oxidation |

| Sediment | >60 | Adsorption-limited breakdown |

Critical reaction thresholds:

-

Soil matrices : Predominant formation of enol acid derivatives

-

Temperature dependence : Activation energy 58–72 kJ/mol for hydrolysis

Analytical Detection of Reactants

LC/MS/MS parameters for reaction monitoring (EPA Method BS-003-W17-01):

| Analyte | Retention Time (min) | Precursor Ion (m/z) | Product Ions (m/z) |

|---|---|---|---|

| This compound | 2.0 | 371.3 | 273.0, 255.0 |

| This compound-enol | 1.5 | 273.2 | 254.9, 227.0 |

| Cyclobutyl photoisomer | 1.9 | 371.2 | 273.1, 255.1 |

Method validation confirms:

The compound's reactivity profile demonstrates complex transformation pathways requiring multi-residue monitoring strategies. Current data indicates this compound exhibits moderate persistence in neutral environments but rapid breakdown under alkaline or irradiated conditions, with photoisomerization being a critical degradation route in aquatic systems.

Applications De Recherche Scientifique

Efficacy Against Agricultural Pests

1.1 Whiteflies and Mites

Spiromesifen has demonstrated significant effectiveness against greenhouse whiteflies (Trialeurodes vaporariorum) and spider mites (Tetranychus spp.). Field trials have shown that this compound application can reduce whitefly egg numbers by 61% to 80% within two to three weeks post-treatment, outperforming other treatments like pyriproxyfen and buprofezin . Laboratory studies indicate that this compound can inhibit egg hatching by 80% to 100% at varying concentrations, showcasing its potency against different life stages of whiteflies .

1.2 Integrated Pest Management (IPM)

The integration of this compound into IPM strategies has been effective, particularly in protected crops in regions like Spain. Its low toxicity to non-target organisms makes it a favorable choice for sustainable agriculture . However, reports of resistance among certain populations of whiteflies necessitate ongoing research to optimize its use and delay resistance development .

Impact on Non-Target Species

2.1 Effects on Beneficial Insects

While this compound is targeted towards harmful pests, studies have assessed its impact on beneficial predatory mites such as Amblyseius swirskii. The compound's sublethal effects have been evaluated, indicating a need for careful application to maintain beneficial populations while controlling pests .

Case Studies

3.1 Case Study: Strawberry Production

In California's strawberry fields, this compound has been incorporated into pest management programs due to its effectiveness against the greenhouse whitefly, which poses a significant threat to strawberry crops. Trials indicated comparable efficacy with other insecticides while also contributing to resistance management strategies .

3.2 Case Study: Mosquito Control

Research on Aedes aegypti larvae has shown that this compound not only reduces adult emergence but also impacts reproductive capacity by significantly decreasing fecundity and fertility rates in exposed females. This highlights its potential as an alternative larvicide in areas with prevalent insecticide resistance .

Chemical Properties and Safety Assessment

This compound acts as a lipid synthesis inhibitor, specifically targeting acetyl-CoA carboxylase, which is crucial for fatty acid biosynthesis . Toxicological assessments have indicated that while this compound poses some risks, it does not exhibit significant neurotoxicity or immunotoxicity at relevant exposure levels . Safety studies have also established acceptable daily intake levels for human consumers based on residue data from treated crops .

Mécanisme D'action

Spiromesifen exerts its effects by inhibiting the enzyme acetyl coenzyme A carboxylase, which is essential for lipid biosynthesis in insects and mites . This inhibition disrupts the production of lipids, leading to decreased lipid content in treated pests. The reduction in lipid synthesis affects the pests’ growth, development, and reproduction, ultimately leading to their death .

Comparaison Avec Des Composés Similaires

Le Spiromesifen appartient à la classe des inhibiteurs de la synthèse des lipides, qui comprend d'autres composés tels que le spirotétramate. Voici une comparaison :

-

This compound

- Cible principalement les aleurodes et les acariens.

- Inhibe l'acétyl-coenzyme A carboxylase.

- Efficace pour lutter contre les ravageurs résistants à d'autres insecticides .

-

Spirotetramate

- Également un inhibiteur de la synthèse des lipides.

- Utilisé contre une plus large gamme de ravageurs, notamment les pucerons et les cochenilles .

- Mode d'action similaire, mais peut avoir une efficacité et un spectre d'activité différents de ceux du this compound .

Conclusion

Le this compound est un composé insecticide et acaricide précieux doté d'un mode d'action unique qui cible la biosynthèse des lipides chez les ravageurs. Son efficacité pour lutter contre les populations de ravageurs résistants et sa large gamme d'applications en agriculture et en études environnementales en font un outil important pour la gestion des ravageurs. La compréhension de ses méthodes de préparation, de ses réactions chimiques et de son mécanisme d'action fournit des informations sur son rôle dans la recherche scientifique et les applications pratiques.

Activité Biologique

Spiromesifen is a novel insecticide belonging to the chemical class of cyclic ketoenoles, primarily used for controlling various agricultural pests. Its mechanism of action involves the inhibition of acetyl coenzyme A carboxylase, which disrupts lipid biosynthesis in target organisms. This article reviews the biological activity of this compound, including its effects on different pest species, metabolic pathways, and implications for integrated pest management (IPM).

This compound acts as a lipid biosynthesis inhibitor by targeting acetyl coenzyme A carboxylase, leading to significant metabolic disruptions in treated organisms. This inhibition affects energy metabolism and reproductive capabilities, making it an effective control agent against a variety of pests, particularly in agricultural settings.

Toxicological Studies

Numerous studies have evaluated the toxicological profile of this compound across different species. The following table summarizes key findings from various research efforts:

| Study | Organism | Dosage (mg/kg bw/day) | Observed Effects | NOAEL/LOAEL |

|---|---|---|---|---|

| FAO (2005) | Rats | 22 (LOAEL) | Decreased hemoglobin, increased alkaline phosphatase | NOAEL not identified |

| FAO (2005) | Mice | 3.2 (NOAEL) | Decreased cholesterol levels, adrenal changes | 20 ppm |

| FAO (2005) | Dogs | 101 (NOAEL) | Increased alkaline phosphatase, vomiting at higher doses | 3000 ppm |

| ResearchGate (2021) | Eisenia fetida | Varies | Biotoxicity observed with this compound and its metabolite this compound-enol | Not specified |

Key Findings:

- Rats: A study revealed that this compound does not accumulate in tissues and is extensively metabolized; significant sex differences were noted in metabolite excretion profiles .

- Mice: The compound exhibited a NOAEL of 3.2 mg/kg bw/day based on adverse effects on cholesterol levels .

- Dogs: Long-term exposure studies indicated a NOAEL of 101 mg/kg bw/day with notable increases in liver enzymes at higher concentrations .

Case Studies on Efficacy

Several case studies have demonstrated the efficacy of this compound against specific pests:

- Mosquito Control: this compound has shown promising results in larvicidal activity against mosquito larvae. In a study involving different populations, significant reductions in larval body weight were observed after exposure to this compound, indicating its potential for mosquito control without developing resistance .

- Spider Mites: Research indicated that this compound is highly toxic to the two-spotted spider mite (Tetranychus urticae), with effectiveness ratios reaching up to 98% for immature stages . The compound disrupts egg hatching and significantly reduces progeny survival.

- Predatory Mites: Studies assessed the impact of this compound on non-target predatory mite species. While some toxicity was noted, it was generally lower compared to other insecticides, suggesting that this compound could be integrated into IPM strategies without severely impacting beneficial organisms .

Metabolic Impact

This compound not only affects mortality rates but also significantly alters metabolic processes in treated organisms:

- Carbohydrate and Lipid Levels: Exposure to this compound led to marked decreases in carbohydrate and lipid contents among treated larvae, essential for energy metabolism and reproductive success .

- Oxidative Stress Indicators: Increased levels of malondialdehyde (MDA), a marker for oxidative damage, were observed post-exposure, indicating that this compound induces oxidative stress in target pests .

Environmental Considerations

While this compound shows promise as an effective insecticide, its environmental impact must be considered:

- Persistence and Degradation: The compound's persistence in aquatic environments and its breakdown products need further investigation to assess potential risks to non-target species.

- Application Strategies: Optimizing dosage and application frequency will be crucial for maximizing efficacy while minimizing ecological disruption.

Q & A

Basic Research Questions

Q. What is the biochemical mode of action of spiromesifen in target pests, and how can this inform experimental design for efficacy studies?

this compound inhibits lipid biosynthesis by targeting acetyl-CoA carboxylase (ACCase), a critical enzyme in fatty acid synthesis, disrupting growth and reproduction in mites and whiteflies . To study efficacy, researchers should design dose-response bioassays using LC50 values (e.g., this compound LC50 = 1.09 mg L<sup>-1</sup> against Aphis fabae), paired with biochemical assays to measure ACCase activity inhibition. Include controls for metabolic detoxification pathways (e.g., P450 monooxygenases) using synergists like piperonyl butoxide .

Q. How do household processing methods affect this compound residue reduction in agricultural products, and what methodologies are used to quantify this?

Washing, scrubbing, and treatment with acidic solutions (e.g., 2% tamarind or slaked lime) reduce this compound residues by >85% in chilli peppers . Residue quantification employs LC-MS/MS with MRM transitions (e.g., m/z 371.2→273.2 for this compound) and first-order dissipation kinetics (half-life: 2–2.5 days in chilli). Field trials should follow randomized block designs with replicates to ensure statistical validity .

Q. What are the standard protocols for determining this compound persistence in soil and crops under field conditions?

Persistence studies require randomized block designs with plot sizes (e.g., 2 × 2 m<sup>2</sup>), single/double dose applications (e.g., 96–192 g a.i. ha<sup>-1</sup>), and sampling intervals (0–10 days post-application). Residues are quantified via HPLC/LC-MS with detection limits ≤0.01 μg g<sup>-1</sup>. Data are modeled using first-order kinetics (correlation coefficient >0.99) to estimate half-life and safe waiting periods (e.g., 3 days in tomatoes) .

Advanced Research Questions

Q. How do sublethal concentrations of this compound impact non-target arthropods, and what methodologies assess population-level effects?

Sublethal doses (e.g., LC10–LC30) reduce longevity, fecundity, and intrinsic growth rates (r) in predators like Neoseiulus californicus. Life-table analyses (e.g., net reproductive rate R0, mean generation time T) are critical. Transcriptome sequencing can identify oxidative stress markers (e.g., SOD, PRDX1) and lipid metabolism genes (e.g., ACSBG2) .

Q. What molecular mechanisms drive resistance to this compound in Tetranychus urticae, and how can cross-resistance patterns inform resistance management?

Resistance (>30-fold) arises from ACCase mutations and metabolic detoxification via P450 monooxygenases and esterases. Synergist assays (e.g., S,S,S-tributyl phosphorotrithioate) and RNAi knockdown validate gene contributions. Cross-resistance to spirodiclofen (2–11.5-fold) necessitates rotating this compound with non-tetronic acid acaricides (e.g., abamectin) .

Q. How can this compound derivatives be optimized for broader-spectrum activity while minimizing non-target toxicity?

Structure-activity relationship (SAR) studies show that ester chain length (C4–C5) and log P (4.0–6.0) enhance insecticidal activity. Derivatives like 5s (LC50 = 1.09 mg L<sup>-1</sup> against Aphis fabae) are synthesized via esterification and validated via <sup>1</sup>H NMR/MS. Toxicity screening against non-target species (e.g., Eisenia fetida) ensures selectivity .

Q. What regulatory considerations shape this compound tolerance exemptions, and how do these impact residue monitoring protocols?

The U.S. EPA sets tolerances (e.g., 0.15 ppm in oranges) based on dissipation kinetics and processing effects. Compliance requires monitoring via LC-MS/MS with strict quality controls (e.g., recovery rates ≥95%). Regulatory frameworks (e.g., FFDCA) mandate residue trials in diverse agroecological zones to account for variability .

Q. Methodological Guidance

- Experimental Design : Use randomized block designs with ≥3 replicates for field trials .

- Data Analysis : Apply first-order kinetics for residue dissipation and probit analysis for dose-response curves .

- Ethics & Compliance : Obtain institutional approvals for non-target organism studies and adhere to EPA guidelines for human/ecological risk assessments .

Propriétés

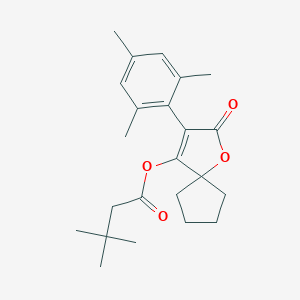

IUPAC Name |

[2-oxo-3-(2,4,6-trimethylphenyl)-1-oxaspiro[4.4]non-3-en-4-yl] 3,3-dimethylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30O4/c1-14-11-15(2)18(16(3)12-14)19-20(26-17(24)13-22(4,5)6)23(27-21(19)25)9-7-8-10-23/h11-12H,7-10,13H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOLXNESZZPUPJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)C2=C(C3(CCCC3)OC2=O)OC(=O)CC(C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1034929 | |

| Record name | Spiromesifen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1034929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

In n-heptane 23, isopropanol 115, n-octanol 60, polyethylene glycol 22, DMSO 55, xylene, 1,2-dichloromethane, acetone, ethyl acetate, and acetonitrile all >250 (all in g/L, 20 °C), In water, 0.13 mg/L at 20 °C | |

| Record name | Spiromesifen | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7882 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

1.5X10-4 mm Hg at 20 °C | |

| Record name | Spiromesifen | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7882 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White solid | |

CAS No. |

283594-90-1 | |

| Record name | Spiromesifen | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=283594-90-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Spiromesifen [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0283594901 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Spiromesifen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1034929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butanoic acid, 3,3-dimethyl-, 2-oxo-3-(2,4,6-trimethylphenyl)-1-oxaspiro[4.4]non-3-en-4-yl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.111.418 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SPIROMESIFEN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N726NTQ5ZC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Spiromesifen | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7882 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

98 °C | |

| Record name | Spiromesifen | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7882 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.